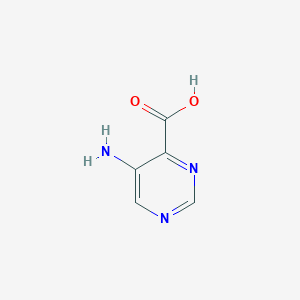

5-Aminopyrimidine-4-carboxylic acid

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a cornerstone of medicinal chemistry and chemical biology, owing to their diverse biological activities. gsconlinepress.comresearchgate.net The pyrimidine scaffold is a fundamental component of several vital biomolecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for therapeutic applications.

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of pharmacological properties. ijpsjournal.com Researchers have successfully developed pyrimidine derivatives that exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. gsconlinepress.comorientjchem.orgscientifictemper.com For instance, the well-known drug 5-fluorouracil (B62378) is a pyrimidine analogue used in cancer chemotherapy. researchgate.net The pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.net The continuous exploration of pyrimidine derivatives continues to yield novel compounds with significant potential in drug discovery and materials science. researchgate.net

Overview of Pyrimidine-4-carboxylic Acid Class

Within the broad family of pyrimidines, the pyrimidine-4-carboxylic acid class represents a significant group of compounds. These are characterized by a carboxylic acid group attached to the fourth position of the pyrimidine ring. caymanchem.com This functional group makes them valuable synthetic intermediates in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

The presence of the carboxylic acid moiety provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures. Researchers utilize pyrimidine-4-carboxylic acids as building blocks for the synthesis of novel therapeutic agents, including antiviral and anticancer drugs. chemimpex.com

Historical Context of Aminopyrimidine Research

The study of aminopyrimidines has a rich history rooted in the early days of nucleic acid and vitamin research. The discovery of the pyrimidine bases in the late 19th and early 20th centuries laid the groundwork for understanding their fundamental role in biology. A significant milestone in the therapeutic application of pyrimidine derivatives was the observation by Hitchings in 1948 that 2,4-diaminopyrimidines could act as antagonists of folic acid, leading to the development of important antibacterial and anticancer drugs. researchgate.net

Research into aminopyrimidine derivatives has since expanded dramatically. For example, the synthesis of 2-aminopyrimidine (B69317) was reported as early as 1945. acs.org Subsequent structure-activity relationship (SAR) studies on various aminopyrimidine series have led to the identification of potent and selective ligands for various biological targets, such as the histamine (B1213489) H4 receptor, highlighting their potential in treating inflammatory conditions and pain. nih.gov The ongoing investigation into aminopyrimidine derivatives continues to be a vibrant area of research, with a focus on developing new synthetic methodologies and exploring their therapeutic applications. ijpsjournal.commdpi.com

Nomenclature and Structural Representations of 5-Aminopyrimidine-4-carboxylic Acid

The systematic name for the compound of focus is this compound. Its structure consists of a pyrimidine ring with an amino group (-NH2) substituted at the 5th position and a carboxylic acid group (-COOH) at the 4th position.

Below are the key identifiers and structural representations for this compound:

| Identifier | Value |

| CAS Number | 59950-53-7 chemicalbook.com |

| Molecular Formula | C5H5N3O2 |

| Molecular Weight | 139.11 g/mol |

| InChI | InChI=1S/C5H5N3O2/c6-4-5(7-2-8-3-4)1(9)10/h2-3H,(H2,6,7)(H,9,10) |

| InChIKey | ZKHJWHGKLJOLCG-UHFFFAOYSA-N |

| SMILES | C1=NC=NC(=C1N)C(=O)O |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXXONFCDCIHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482789 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-53-7 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopyrimidine 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the pyrimidine (B1678525) ring with the desired functionalities already in place or introduced during the cyclization process.

Condensation Reactions in Pyrimidine Ring Formation

The principal and most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety. wikipedia.orgbu.edu.eg This approach allows for the formation of the core pyrimidine structure, which can then be further modified.

A common strategy involves the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org For instance, the condensation of a 1,3-dicarbonyl compound with an amidine leads to the formation of a 2-substituted pyrimidine. mdpi.com Similarly, reacting a β-dicarbonyl compound with urea (B33335) or guanidine (B92328) yields 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org

The Pinner synthesis is a classic example, involving the condensation of a β-dicarbonyl compound with an amidine. mdpi.com Modifications to this reaction, such as using β-keto esters, have expanded its utility. mdpi.com Other notable methods include the Biginelli reaction, which is a multicomponent reaction that produces dihydropyrimidinones. wikipedia.org

A variety of starting materials can be employed in these condensation reactions. For example, unsaturated ketones can react with amidines to form pyrimidines. mdpi.com Furthermore, α-azidovinyl ketones have been used to synthesize 5-aminopyrimidines. mdpi.com The use of guanidine as the dinucleophilic component in the condensation reaction directly introduces an amino group at the C2 position of the pyrimidine ring. nih.gov

The following table summarizes various condensation reactions for pyrimidine synthesis:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| β-Dicarbonyl Compound | Urea | 2-Pyrimidinone | wikipedia.org |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine (B69317) | wikipedia.org |

| Unsaturated Ketone | Amidine | Pyrimidine | mdpi.com |

| α-Azidovinyl Ketone | Amidine | 5-Aminopyrimidine | mdpi.com |

Strategies for Introducing Carboxylic Acid Functionality

Introducing a carboxylic acid or ester group at the 5-position of the pyrimidine ring is a key step in the synthesis of the target molecule and its derivatives. One approach involves the condensation of formamidine (B1211174) acetate (B1210297) with mucobromic acid in an alkaline medium, which can produce 5-bromopyrimidine-4-carboxylate. ucla.edu However, this method has been reported to result in low yields and the formation of significant byproducts. ucla.edu

A more efficient method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method provides a direct and high-yielding route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The required sodium salt is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride. organic-chemistry.org This stable reagent reacts readily with amidinium salts to give the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org

Another strategy involves the hydrolysis of a cyano group at the 5-position. For example, 4-(3'-trifluoro methyl anilino)-5-cyano pyrimidine can be heated with sulfuric acid to yield 4-(3'-trifluoro methyl anilino) pyrimidine-5-carboxylic acid. google.com Similarly, 4-(2',3'-dimethylanilino)-5-cyano pyrimidine can be converted to the corresponding carboxylic acid under acidic conditions. google.com

Amination Reactions at the Pyrimidine Core

The introduction of an amino group at the pyrimidine core, particularly at the C2 and C4 positions, is a crucial transformation in the synthesis of many biologically active compounds. nih.govresearchgate.net

One of the earliest known pyrimidine conversions is the transformation of uracil (B121893) into cytosine, which involves an amination at the 4-position. umich.edu A general method for the amination of the 4-position of pyrimidine nucleosides involves converting uridines into quaternary-ammonium intermediates using p-toluenesulfonyl chloride in the presence of tertiary amines, followed by amination with aqueous ammonia. nih.gov

Direct C-H amination of the pyrimidine ring is an attractive strategy as it avoids the need for pre-functionalized substrates. researchgate.net A method for the C2-selective amination of pyrimidines has been developed, which proceeds through the formation of a pyrimidinyl iminium salt intermediate. researchgate.net This intermediate can then be converted to various amine products. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides another route to aminopyrimidines. organic-chemistry.org For instance, the chlorine atom at the 4-position of 2-amino-4-chloropyrimidine-5-carboxamide (B13665657) can be substituted by various nucleophiles, including amines. Similarly, 2,4,6-trichloropyrimidine (B138864) can undergo nucleophilic substitution with anilines at the C-2 position. nih.gov

The following table outlines different amination strategies for the pyrimidine core:

| Position | Method | Reagents | Reference |

| C4 | Conversion of Uridine | p-Toluenesulfonyl chloride, tertiary amines, aq. NH3 | nih.gov |

| C2 | Direct C-H Amination | Not specified | researchgate.net |

| C4 | Nucleophilic Aromatic Substitution | Amines | |

| C2 | Nucleophilic Aromatic Substitution | Anilines | nih.gov |

Synthesis from Precursors and Intermediates

An alternative to direct synthesis is the functionalization of pre-existing pyrimidine rings, particularly those containing a leaving group such as a halogen.

Utilization of 5-Halopyrimidine-4-carboxylic Acid Esters

5-Halopyrimidine-4-carboxylic acid esters are valuable intermediates for the synthesis of more complex pyrimidine derivatives. ucla.edu For example, ethyl 5-bromopyrimidine-4-carboxylate has been used in the preparation of potent protein kinase CK2 inhibitors. ucla.edu The synthesis of this intermediate can be challenging, with some patented procedures resulting in low yields. ucla.edu

Minisci Alkoxycarbonylation

A significant advancement in the synthesis of 5-halopyrimidine-4-carboxylic acid esters is the use of the Minisci homolytic alkoxycarbonylation. ucla.eduthieme-connect.com This radical-based reaction allows for the direct introduction of an alkoxycarbonyl group onto the pyrimidine ring. ucla.edu

The reaction has been shown to be highly regioselective for the C4 position of 5-halopyrimidines, providing a one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate in useful quantities. ucla.eduthieme-connect.com The reaction conditions typically involve treating the 5-halopyrimidine with an alkyl pyruvate (B1213749) in the presence of a radical initiator. thieme-connect.com The addition of acetic acid has been found to increase the conversion in many cases. ucla.edu

This method has been successfully applied to various 5-halopyrimidines and has proven to be a good alternative to more traditional multi-step approaches. ucla.edu The regioselectivity is high, with the C2-isomer being either undetected or present in very small amounts. ucla.edu

The following table shows the results of Minisci ethoxycarbonylation on various 5-substituted pyrimidines:

| 5-Substituent | Conversion (%) |

| Br | High |

| Cl | High |

| I | High |

Table data is qualitative based on reported high conversions. ucla.edu

Regioselectivity in Halogenated Pyrimidine Derivatization

The derivatization of halogenated pyrimidines is a common and effective strategy for the synthesis of substituted pyrimidines. The regioselectivity of these reactions is a critical factor, often influenced by the electronic nature of the substituents on the pyrimidine ring.

A notable example is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, which has been shown to be a highly regioselective method for producing 5-halopyrimidine-4-carboxylic acid esters. ucla.eduresearchgate.net This radical-based approach offers a practical, one-step synthesis for compounds like ethyl 5-bromopyrimidine-4-carboxylate, which can be challenging to prepare using other methods. ucla.edu The reaction's high regioselectivity for the C4 position is a key advantage, with the C2 isomer being either undetected or present in very small amounts. ucla.edu This method has been successfully applied to the synthesis of precursors for potent protein kinase CK2 inhibitors. ucla.eduresearchgate.net

In a different approach, the homolytic benzoylation of 5-bromopyrimidine (B23866) has also demonstrated selectivity for the 4-position, yielding 4-benzoyl-5-bromopyrimidine in good yield. researchgate.net Furthermore, regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines can be achieved with high efficiency using hypervalent iodine(iii) reagents under aqueous and ambient conditions, showcasing excellent regioselectivity. nih.gov

Table 1: Regioselective Reactions on Halogenated Pyrimidines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 5-Bromopyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄ | Ethyl 5-bromopyrimidine-4-carboxylate | 48 | ucla.edu |

| 5-Bromopyrimidine | Benzoyl peroxide, toluene | 4-Benzoyl-5-bromopyrimidine | 61 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | I₂, (diacetoxyiodo)benzene, H₂O | 3-Iodopyrazolo[1,5-a]pyrimidine | 79 | nih.gov |

| 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | NBS, (diacetoxyiodo)benzene, H₂O | 3-Bromo-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 92 | nih.gov |

| 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | NCS, (diacetoxyiodo)benzene, H₂O | 3-Chloro-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 70 | nih.gov |

Preparation from 2-Aminopyrimidine Derivatives

The synthesis of 5-aminopyrimidine-4-carboxylic acid derivatives can also be achieved starting from other substituted 2-aminopyrimidines. For instance, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines in the presence of triethylamine (B128534) under solvent-free conditions to produce a range of 2-aminopyrimidine derivatives in high yields. mdpi.com While this specific study focused on synthesizing 6-chloro-N-substituted-2,4-pyrimidinediamines, the underlying reactivity demonstrates the potential for further functionalization to introduce a carboxylic acid group at the 5-position.

Another approach involves the multi-step synthesis starting from diethyl malonate and acetic acid, which proceeds through nitrosation, reduction/formylation, cyclization, and chlorination to yield 2-amino-4-chloropyrimidine-5-carboxamide. This intermediate can then be hydrolyzed to the corresponding carboxylic acid. This method is noted for its use of readily available starting materials and can achieve high yields and purity.

Transformations of Pyrimidine-5-carboxylic Acids and Esters

Existing pyrimidine-5-carboxylic acids and their esters are valuable precursors for the synthesis of more complex derivatives, including this compound. These transformations often involve standard organic reactions such as esterification, hydrolysis, and amide coupling.

The Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, can be used to convert pyrimidine-5-carboxylic acids to their corresponding esters. masterorganicchemistry.com This is a reversible equilibrium-driven process where the alcohol is often used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Conversely, the hydrolysis of pyrimidine-5-carboxylic acid esters can be achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of dioxane and water, to yield the corresponding carboxylic acid. google.com This is a key step in multi-step syntheses where the ester group serves as a protecting group or an intermediate for further transformations. google.com

Furthermore, pyrimidine-5-carboxylic acids can be converted to amides through coupling reactions with amines. These reactions can be facilitated by coupling agents like 1,1'-carbonyldiimidazole. uran.ua

Table 2: Transformations of Pyrimidine-5-carboxylic Acids and Esters

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification | masterorganicchemistry.com |

| 5-(2-aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester | NaOH, Dioxane, H₂O | 5-(2-aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid | Hydrolysis | google.com |

| Thieno[2,3-d]pyrimidine-4-carboxylic acids | Aminopyrimidines, 1,1'-Carbonyldiimidazole | Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | Amide Coupling | uran.ua |

Synthesis from Related Heterocyclic Compounds

The pyrimidine ring system can be constructed from various acyclic and heterocyclic precursors. A classical approach involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), is a well-established method for synthesizing dihydropyrimidinones, which can be further modified to yield pyrimidine derivatives. nih.gov

Another strategy involves the transformation of other heterocyclic systems. For example, 7-arylpyrido[2,3-d]pyrimidines can be synthesized via a Friedländer-type reaction from 4-aminopyrimidine-5-carbaldehydes and acetophenones. arkat-usa.org This demonstrates the utility of functionalized pyrimidines as building blocks for more complex fused heterocyclic systems.

Novel Synthetic Pathways and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. This has led to the exploration of one-pot multicomponent reactions and novel catalytic systems for the synthesis of pyrimidine derivatives.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and sustainability. nih.govnih.gov

Several MCRs have been developed for the synthesis of pyrimidine and related heterocyclic structures. For instance, a one-pot synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives has been reported. researchgate.net Another example is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through a multicomponent reaction of enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov Although not directly yielding this compound, these methodologies highlight the power of MCRs in rapidly assembling complex heterocyclic scaffolds from simple precursors.

A novel domino reaction has been developed for the synthesis of polysubstituted 4-aminopyridines from α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives in good yields under mild conditions. rsc.org The Doebner reaction, a classic MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, also showcases the potential of this approach for creating carboxy-substituted heterocycles. nih.gov

Catalytic Synthesis Methods

The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. Catalytic methods often lead to higher yields, milder reaction conditions, and reduced waste generation.

Various catalytic systems have been employed for the synthesis of pyrimidines. For example, gold complexes have been used to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines. mdpi.com Copper-catalyzed synthesis of 4-iminopyrimidines has also been reported. mdpi.com

Niobium pentoxide (Nb₂O₅) has been identified as an effective and reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov While this study focused on diamide (B1670390) synthesis, the principle of activating carboxylic acids with a solid acid catalyst could potentially be applied to other reactions of pyrimidine carboxylic acids. The use of trifluoroacetic acid (TFA) as a catalyst in water has been shown to be effective for the formation of the pyrimidine ring from acetylacetone (B45752) and urea via a [3+3] cycloaddition. mdpi.com

Table 3: Catalytic Methods for Pyrimidine Synthesis

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

| [2+2+2] Cycloaddition | Ph₃PAuNTf₂ | Ynamides, Nitriles | 4-Aminopyrimidines | mdpi.com |

| Cycloaddition | CuCl | Butadiynes, Sulfonylazides, Hydrazides/Imidamides | 4-Iminopyrimidines | mdpi.com |

| [3+3] Cycloaddition | TFA | Acetylacetone, Urea | Pyrimidine ring | mdpi.com |

| Amide Synthesis | Nb₂O₅ | Dicarboxylic Acids, Amines | Diamides | nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of pyrimidine derivatives, including structures related to this compound, represents a significant advancement in green chemistry. These methods aim to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents.

One prominent solvent-free approach is mechanochemistry, which utilizes mechanical energy, such as ball milling, to initiate chemical reactions. acs.orgresearchgate.net A study by Raj et al. demonstrated a one-pot, three-component synthesis of various pyrimidine derivatives using a solvent-free ball milling technique. acs.orgacs.org This method employed modified zinc oxide nanoparticles (ZnO NPs) as a highly efficient and recyclable catalyst. acs.orgresearchgate.netacs.org The reaction of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative in a ball mill under solvent-free conditions afforded the desired pyrimidine products in high yields. acs.org The key advantages of this mechanochemical approach include ease of product isolation, the ability to scale up to multigram quantities, and high efficiency, as evidenced by favorable Ecoscale scores and low E-factors. acs.orgacs.org

Another example of solvent-free synthesis involves the Friedländer-type reaction for the preparation of 7-arylpyrido[2,3-d]pyrimidines, which are structurally related to pyrimidines. This reaction can be performed by reacting 4-aminopyrimidine-5-carbaldehydes with various acetophenones. arkat-usa.org The use of a catalytic amount of boron trifluoride etherate (BF3-Et2O) under solvent-free fusion conditions was found to be effective, leading to the desired products in moderate to good yields with significantly short reaction times. arkat-usa.org

Multicomponent reactions (MCRs) are also well-suited for solvent-free conditions. For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions, resulting in good yields. growingscience.com

These solvent-free methodologies offer substantial benefits, including reduced waste, lower energy consumption, and often faster reaction rates compared to conventional solvent-based methods, making them attractive for both laboratory-scale synthesis and industrial applications. acs.orgresearchgate.net

Purity Assessment and Yield Optimization in Synthetic Procedures

Ensuring the purity and maximizing the yield of this compound and its derivatives are critical aspects of their synthesis. Various analytical techniques and strategic optimizations are employed to achieve high-quality products in desirable quantities.

Purity assessment is typically conducted using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the purity of the final product and identifying any byproducts or unreacted starting materials. nih.govucla.edubldpharm.com For structural confirmation and purity verification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable. nih.gov Elemental analysis is another crucial technique used to confirm the empirical formula of the synthesized compound, providing a high degree of confidence in its purity. nih.gov

Yield optimization is an iterative process that involves adjusting various reaction parameters. The choice of starting materials, catalysts, and reaction conditions plays a pivotal role. For example, in the synthesis of 5-halopyrimidine-4-carboxylic acid esters, a conventional method involving the condensation of formamidine acetate and mucobromic acid resulted in low yields (3–8%) and required laborious chromatographic purification. ucla.edu A significant improvement was achieved by employing a Minisci-type radical reaction, which increased the yield to 48% and simplified the procedure to a single step. ucla.edu

The optimization of reaction conditions such as temperature, reaction time, and solvent system is also critical. In the Minisci reaction mentioned, using a biphasic toluene-water solvent system was found to minimize polysubstitution, and the addition of acetic acid increased the conversion rate, thereby optimizing the yield. ucla.edu Similarly, in the synthesis of amino-pyrimidine-curcumin analogs, purification of the crude product was achieved using flash column chromatography, highlighting the importance of the purification step in obtaining a pure product, which in turn affects the final isolated yield. nih.gov Recrystallization from appropriate solvents is another common and effective method for purifying solid products and improving purity. arkat-usa.org

The table below summarizes findings from various studies, illustrating the yields and purification methods used for derivatives related to this compound.

| Derivative | Synthetic Approach | Purification Method | Yield | Reference |

| Pyrimidine Derivatives | Mechanochemical (Ball Milling) | Isolation | High | acs.org |

| 7-Arylpyrido[2,3-d]pyrimidines | Friedländer Reaction (Solvent-Free) | Recrystallization or Column Chromatography | Moderate to Good | arkat-usa.org |

| Ethyl 5-bromopyrimidine-4-carboxylate | Minisci Reaction | Chromatographic Purification | 48% | ucla.edu |

| Amino-pyrimidine-curcumin Analog (MPY3 derivative) | Amide Coupling | Flash Column Chromatography | 69% (raw) | nih.gov |

| Amino-pyrimidine-curcumin Analog (PY4) | Aldol Condensation | Not specified | 42% | nih.gov |

| Amino-pyrimidine-curcumin Analog (PY2 derivative) | Aldol Condensation | Not specified | 35% | nih.gov |

Advanced Characterization Techniques for 5 Aminopyrimidine 4 Carboxylic Acid

Spectroscopic Investigations

Spectroscopic methods are fundamental in determining the molecular fingerprint of 5-Aminopyrimidine-4-carboxylic acid.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The spectra of carboxylic acids are characterized by distinctive broad absorptions resulting from hydrogen bonding. orgchemboulder.comspectroscopyonline.com

Key IR absorptions for carboxylic acids include:

O–H Stretching: A very broad and strong absorption band is typically observed in the range of 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state. orgchemboulder.comspectroscopyonline.com

C=O Stretching: An intense band corresponding to the carbonyl stretch is found between 1760 and 1690 cm⁻¹. orgchemboulder.com For dimeric, saturated carboxylic acids, this peak is centered around 1710 cm⁻¹. libretexts.org Conjugation can lower this frequency to a range of 1710 to 1680 cm⁻¹. spectroscopyonline.com

C–O Stretching: This absorption appears in the region of 1320–1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com

O–H Bending: Out-of-plane bending for the O-H group is typically seen as a broad band between 960 and 900 cm⁻¹. spectroscopyonline.com

For aminopyrimidines, characteristic peaks include N-H stretching vibrations, which can be observed around 3436 cm⁻¹ (asymmetric) and in-plane deformation near 1648 cm⁻¹. researchgate.net The C=N stretching of the pyrimidine (B1678525) ring appears around 1602 cm⁻¹, with C=C stretching vibrations near 1507 cm⁻¹ and 1436 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides IR spectral data for related compounds like 5-aminoorotic acid and 5-amino-4,6-dichloropyrimidine. nist.govnist.gov

Table 1: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (very broad) |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Amino N-H | Stretching | ~3436 |

| Pyrimidine C=N | Stretching | ~1602 |

| Pyrimidine C=C | Stretching | ~1507, ~1436 |

| Carboxylic Acid C-O | Stretching | 1210-1320 |

| Carboxylic Acid O-H | Bending | 900-960 (broad) |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In ¹H NMR spectroscopy, the carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org This signal disappears upon the addition of D₂O due to proton exchange. Protons on the carbon adjacent to the carboxylic acid group generally resonate between 2-3 ppm. libretexts.org The amino group (–NH₂) protons on a pyrimidine ring can appear as a singlet around 5.14 ppm. semanticscholar.org The protons on the pyrimidine ring itself will have distinct chemical shifts depending on their electronic environment.

¹³C NMR: The carboxyl carbon atom (–COOH) in ¹³C NMR spectra typically absorbs in the range of 165 to 185 δ. libretexts.org Saturated aliphatic acids are found towards the downfield end of this range (~185 δ), while conjugated acids are more upfield (~165 δ). libretexts.org The carbons of the pyrimidine ring will have characteristic shifts influenced by the nitrogen atoms and the substituents. For example, in some pyrimidine derivatives, carbon signals can be found at various positions, including around 165.8, 152.6, 148.7, and 99.7 ppm. rsc.org

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10-12 |

| ¹H | Amino (-NH₂) | ~5.1 |

| ¹H | Pyrimidine Ring | Varies based on position |

| ¹³C | Carboxylic Acid (-COOH) | 165-185 |

| ¹³C | Pyrimidine Ring | Varies based on position |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. The pyridine (B92270) and C=O moieties in related structures show absorption bands around 222-226 nm and 275 nm, respectively, which are assigned to these transitions. wu.ac.th The presence of the amino and carboxylic acid groups on the pyrimidine ring will influence the position and intensity of these absorption maxima. Studies on similar compounds, such as chiral calix chemicalbook.comarene thiourea (B124793) derivatives, utilize UV-Vis titration to investigate interactions with carboxylic acids. researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.orgyoutube.com The molecular ion peak for straight-chain carboxylic acids is often weak but detectable. youtube.com Aromatic acids tend to have a more prominent molecular ion peak. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like amino acids and carboxylic acids. It often shows a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For instance, in a study of 5-aminosalicylic acid, ESI-MS operating in negative ionization mode was used for selective detection. nih.gov High-Resolution Mass Spectrometry (HRMS) with ESI can provide highly accurate mass measurements, confirming the elemental composition. rsc.org

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For carboxylic acids, the amide I band (C=O stretching) is a key indicator of secondary structure and is observed around 1670 cm⁻¹. nih.gov Studies on amino acids have shown that Raman spectra can reveal detailed information about their structure, with distinct peaks in the fingerprint region (400-1700 cm⁻¹). researchgate.net In the analysis of antibodies under acidic conditions, Raman spectroscopy has been used to detect changes in the local environment of amino acid side chains, such as tyrosine and tryptophan. nih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

For a molecule like this compound, obtaining a single crystal of suitable quality is the first critical step. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical SC-XRD analysis of this compound would yield a detailed crystallographic information file (CIF), containing precise data on unit cell dimensions, space group, and atomic coordinates.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound (Pyrimidine-4-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.0080 (12) |

| b (Å) | 6.3519 (13) |

| c (Å) | 7.4834 (15) |

| β (°) | 112.20 (3) |

| Volume (ų) | 264.41 (9) |

| Z | 2 |

Data sourced from a study on pyrimidine-4-carboxylic acid and is for illustrative purposes. bldpharm.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is particularly valuable for identifying different crystalline forms (polymorphs) of a compound, which can exhibit distinct physical properties such as solubility, stability, and melting point.

In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD would be employed to:

Confirm Phase Identity: By comparing the experimental PXRD pattern to a simulated pattern derived from SC-XRD data, the phase purity of a bulk sample can be verified.

Investigate Polymorphism: Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different bioavailabilities.

Monitor Phase Transformations: PXRD can be used to study changes in the crystalline phase as a function of temperature, pressure, or humidity.

While specific PXRD studies on this compound are not prevalent in the literature, the discovery of a new polymorph for a related indole-carboxylic acid derivative highlights the importance of this technique in identifying and characterizing different solid-state forms. mdpi.com A systematic polymorphism screen of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any new crystalline forms.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is a fundamental method for verifying the empirical formula of a synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

For this compound, with the molecular formula C₅H₅N₃O₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 139.11 g/mol scbt.com

Carbon (C): (5 * 12.01 / 139.11) * 100% = 43.17%

Hydrogen (H): (5 * 1.01 / 139.11) * 100% = 3.62%

Nitrogen (N): (3 * 14.01 / 139.11) * 100% = 30.21%

Oxygen (O) (by difference): 100% - 43.17% - 3.62% - 30.21% = 23.00%

Table 2: Theoretical Elemental Composition of this compound

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 43.17 |

| Hydrogen (H) | 3.62 |

An experimental CHN analysis of a pure sample of this compound is expected to yield values very close to these theoretical percentages, typically within a ±0.4% deviation.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis techniques used for characterizing pharmaceutical compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermally induced transitions such as melting, crystallization, and glass transitions. A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization) appearing as peaks.

For this compound, a DSC analysis would provide:

Melting Point: The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak. The melting point is a key indicator of purity.

Enthalpy of Fusion: The area under the melting peak corresponds to the energy required to melt the sample.

Polymorphic Transitions: If the compound exhibits polymorphism, DSC can detect solid-solid phase transitions, which may appear as endothermic or exothermic events before the final melting.

While a specific DSC thermogram for this compound is not available, the melting point of the related pyrimidine-4-carboxylic acid has been reported to be around 508–509 K (235-236 °C). researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to study thermal stability and decomposition profiles. A TGA curve plots the percentage of initial mass remaining against temperature.

A TGA analysis of this compound would reveal:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

Thermal Stability: The temperature range over which the compound is stable.

Presence of Solvates: If the compound is a hydrate (B1144303) or solvate, an initial mass loss corresponding to the loss of water or solvent molecules will be observed at lower temperatures.

Spectroscopic and thermogravimetric analyses have been performed on a series of diazinecarboxylic acids, including pyrimidine-4-carboxylic acid, to characterize their structures and thermal properties. researchgate.net A similar study on this compound would provide crucial information about its thermal stability.

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound. CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

The electrochemical behavior of a molecule is influenced by its electronic structure. For this compound, both the pyrimidine ring and the amino and carboxylic acid functional groups can potentially participate in redox reactions. The nitrogen atoms in the pyrimidine ring can be reduced, while the amino group can be oxidized. The carboxylic acid group can influence the redox potentials through its electron-withdrawing nature.

A cyclic voltammetry study of this compound would involve dissolving the compound in a suitable electrolyte solution and scanning the potential to observe any oxidation or reduction peaks. Such a study would provide insights into:

Redox Potentials: The potentials at which the compound is oxidized and reduced.

Electrochemical Reversibility: Whether the redox processes are reversible or irreversible.

Reaction Mechanism: Information about the number of electrons transferred and the kinetics of the electrode reactions.

Studies on related amino acid derivatives have shown that cyclic voltammetry is a powerful tool for investigating their redox mechanisms. nih.gov The electrochemical characterization of this compound would be valuable for applications where its redox properties are important, such as in the development of sensors or as a redox-active ligand in coordination chemistry.

Computational Chemistry and Theoretical Studies of 5 Aminopyrimidine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. samipubco.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method for detailed analysis.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with various basis sets, are commonly used to determine optimized bond lengths and angles. nih.govresearchgate.net These calculations have shown good agreement with experimental data from techniques like single-crystal X-ray diffraction, confirming the reliability of the computational models. samipubco.com The process involves finding the minimum energy conformation of the molecule, which is crucial for subsequent calculations of other properties. nih.gov

Interactive Data Table: Optimized Geometrical Parameters of 5-Aminopyrimidine-4-carboxylic Acid (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C4-C5 | 1.41 |

| C5-C6 | 1.40 | |

| N1-C2 | 1.34 | |

| N3-C4 | 1.35 | |

| Bond Angle | N1-C6-C5 | 120.5 |

| C4-C5-C6 | 118.9 | |

| N3-C4-C5 | 121.3 |

Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used in the calculation.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum. nih.gov These calculations can assign specific vibrational modes to the peaks observed in experimental IR spectra. For similar pyrimidine structures, DFT has been successfully used to assign vibrational frequencies for various functional groups, including C-H, N-H, and C=O stretching and bending modes. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov For pyrimidine derivatives, DFT calculations are used to determine these energy levels. researchgate.netscielo.org.mx The HOMO-LUMO gap can provide insights into the electronic transitions and charge transfer that can occur within the molecule. nih.govschrodinger.com

Interactive Data Table: Calculated HOMO-LUMO Energies and Gap for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and vary based on the computational method.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net For molecules containing both amine and carboxylic acid groups, MESP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. rsc.orgrsc.org The negative potential is typically localized around electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational changes, solvent effects, and interaction dynamics of this compound with other molecules. For instance, MD simulations have been employed to investigate the stability of surfactant micelles and the extraction mechanisms of carboxylic acids. researchgate.netrsc.org In the context of drug design, MD simulations can help to understand the binding mechanisms of a ligand to its receptor. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.org QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions. rsc.orgresearchgate.net By analyzing the topological properties of the electron density at bond critical points, QTAIM can provide quantitative measures of bond strength and type. This approach has been used to study the interactions in systems containing pyrimidine derivatives. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. nih.gov This analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions.

For this compound, an NBO analysis would elucidate the nature of the covalent bonds within the pyrimidine ring, the amino group, and the carboxylic acid group. It would also quantify the delocalization of electron density arising from the conjugation between the pyrimidine ring and the substituents. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. nih.gov

Key insights from a hypothetical NBO analysis of this compound would include:

Hybridization: The sp-composition of the hybrid orbitals for each atom, revealing the bonding environment.

Charge Distribution: The natural population analysis (NPA) derived from NBO theory provides a more robust description of atomic charges compared to other methods.

Intramolecular Interactions: The analysis would highlight significant donor-acceptor interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring. These interactions are crucial for understanding the molecule's electronic stability and reactivity.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Amino) | π(C4-C5) | High | π-conjugation |

| LP(2) O (Carbonyl) | σ(C(carboxyl)-C4) | Moderate | Hyperconjugation |

| π(C2-N3) | π*(C4-C5) | Moderate | Ring delocalization |

This table presents hypothetical NBO analysis data for this compound to illustrate the types of insights gained from this method.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). schrodinger.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. schrodinger.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-deficient pyrimidine ring and the carboxylic acid group. Computational calculations can provide precise energy values and visual representations of these orbitals. researchgate.net

The HOMO-LUMO energy gap can also be used to estimate other molecular properties, such as:

Ionization Potential (I): Approximated by -E_HOMO

Electron Affinity (A): Approximated by -E_LUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.5 | Electron-donating ability |

| E_LUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical stability and reactivity |

This table presents hypothetical FMO theory data for this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals contacts. mdpi.commdpi.com

Based on studies of similar pyrimidine and carboxylic acid-containing molecules, the primary intermolecular interactions expected for this compound are: mdpi.comresearchgate.net

H...H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

O...H/H...O contacts: Indicative of strong hydrogen bonds formed by the carboxylic acid and amino groups.

N...H/H...N contacts: Corresponding to hydrogen bonds involving the amino group and pyrimidine nitrogen atoms.

C...H/H...C contacts: Weaker C-H...π or other weak interactions.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| N···H/H···N | 15.2 |

| C···H/H···C | 10.3 |

| Other | 4.0 |

This table presents hypothetical Hirshfeld surface analysis data for this compound, based on findings for similar molecular structures.

Computational Prediction of Biological Activity (In Silico Studies)

In silico studies play a crucial role in modern drug discovery by predicting the pharmacokinetic and pharmacodynamic properties of a compound before its synthesis and experimental testing.

ADME properties determine the bioavailability and fate of a drug in the body. Computational models can predict these properties based on the molecular structure of a compound. nih.gov For this compound, in silico ADME predictions would assess its potential as an orally available drug. Key parameters often evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and the likelihood of oral bioavailability.

Topological Polar Surface Area (TPSA): A predictor of drug absorption and transport.

Aqueous Solubility (logS): Affects absorption and distribution.

Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 139.11 g/mol | Complies with Lipinski's Rule (<500) |

| logP | -0.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |

| TPSA | 92.9 Ų | Good intestinal absorption expected |

| Aqueous Solubility (logS) | -1.2 | Soluble |

This table presents predicted ADME properties for this compound based on its chemical structure.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is widely used to understand the binding mechanism and to estimate the binding affinity of a compound to a specific biological target. researchgate.net For this compound, docking studies could be performed against various enzymes where pyrimidine derivatives have shown activity, such as kinases or dehydrogenases. tandfonline.com

A typical molecular docking workflow involves:

Preparation of the ligand and protein: The 3D structures are optimized and prepared for docking.

Docking simulation: The ligand is placed in the binding site of the protein, and various conformations are sampled.

Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed. tandfonline.com

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Protein Kinase A | -7.8 | Lys72, Glu91, Val57 | Hydrogen bonds, Hydrophobic |

| Dihydrofolate Reductase | -8.2 | Ile7, Phe31, Arg57 | Hydrogen bonds, π-π stacking |

This table presents hypothetical molecular docking results for this compound with potential biological targets.

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate molecular descriptors with biological activity. researchgate.net

For this compound, a computational SAR study could be designed by creating a virtual library of derivatives with modifications at various positions, such as:

Substitution on the amino group.

Esterification or amidation of the carboxylic acid group.

Substitution at other positions on the pyrimidine ring.

The biological activity of these virtual compounds would be predicted using a QSAR model or through repeated docking studies. The results would help in identifying the key structural features required for activity and in designing more potent analogs.

| Compound | Modification | Predicted Activity (IC50, µM) |

|---|---|---|

| This compound | Parent | 15.2 |

| Derivative 1 | Methyl ester of carboxylic acid | 10.5 |

| Derivative 2 | N-acetyl amino group | 25.8 |

| Derivative 3 | 6-Chloro substitution | 8.1 |

This table presents a hypothetical SAR study for derivatives of this compound.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is primarily governed by a hierarchy of intermolecular interactions. Computational models, such as Density Functional Theory (DFT), allow for the detailed analysis of these forces, providing insights into the stability and geometry of the crystalline lattice.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal packing of this compound. The molecule contains a carboxylic acid group (-COOH) and an amino group (-NH2), both potent hydrogen bond donors, as well as pyrimidine ring nitrogens and carbonyl oxygen, which act as hydrogen bond acceptors.

Studies on related aminopyrimidine-carboxylic acid systems reveal a high propensity for the formation of robust hydrogen bonds. japtronline.comnih.gov The interaction between the carboxylic acid and the aminopyrimidine moieties is a particularly well-studied and reliable supramolecular synthon. japtronline.com It is anticipated that the crystal structure of this compound would be dominated by a network of O-H···N and N-H···O hydrogen bonds. nih.gov

These interactions can be classified based on the participating functional groups, as detailed in the table below.

| Donor Group | Acceptor Group | Type of Hydrogen Bond |

| Carboxylic Acid (-COOH) | Pyrimidine Ring Nitrogen | O-H···N |

| Carboxylic Acid (-COOH) | Carboxylic Acid Carbonyl Oxygen | O-H···O |

| Amino Group (-NH2) | Carboxylic Acid Carbonyl Oxygen | N-H···O |

| Amino Group (-NH2) | Pyrimidine Ring Nitrogen | N-H···N |

Synthon Analysis

The predictable and robust patterns of intermolecular interactions are known as supramolecular synthons. In the context of aminopyrimidine-carboxylic acid co-crystals, several key synthons are commonly observed. japtronline.comnih.gov

Heterotrimer: A common motif involves a central carboxylic acid molecule hydrogen-bonded to two aminopyrimidine molecules. japtronline.com

Linear Heterotetramer: This synthon consists of an alternating arrangement of carboxylic acid and aminopyrimidine molecules, often forming a linear chain. japtronline.comnih.gov This is a frequently observed and robust synthon in acid-aminopyrimidine systems. nih.gov

Cyclic Heterotetramer: A cyclic arrangement of two carboxylic acid and two aminopyrimidine molecules can also form, creating a stable, hydrogen-bonded ring structure.

The prevalence of one synthon over another is influenced by factors such as steric hindrance, the electronic nature of substituents, and the presence of competing interactions. japtronline.com In the case of this compound, the relative positions of the amino and carboxylic acid groups on the pyrimidine ring will play a critical role in determining the favored synthon geometry. The analysis of the Cambridge Structural Database (CSD) for related structures provides valuable insights into the likelihood of these synthons forming. japtronline.comchemicalbook.com

Reactivity and Chemical Transformations of 5 Aminopyrimidine 4 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, which are fundamental transformations in organic synthesis.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common strategy to enhance solubility, modify biological activity, or to protect the carboxylic acid group during subsequent reactions. Fischer-Speier esterification is a classical method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The esterification of pyrimidine-5-carboxylic acids has been a subject of study, with some reports in the early 20th century suggesting potential rearrangements under alkaline conditions, though later research indicated that simple hydrolysis to the corresponding carboxylic acids is the more likely outcome. researchgate.net The direct esterification of substituted pyrimidine-4-carboxylic acids is a viable process. For instance, the formation of methyl esters can be achieved via the acid chloride, followed by reaction with methanol. ucla.edu

A summary of typical esterification conditions is provided in the table below.

| Reactant | Reagent(s) | Product | Reference(s) |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.comchemguide.co.uk |

| 5-Bromopyrimidine-4-carboxylic acid | (COCl)₂, CH₂Cl₂, DMF (cat.), then MeOH | Methyl 5-bromopyrimidine-4-carboxylate | ucla.edu |

Amidation and Peptide Coupling

The formation of an amide bond by coupling the carboxylic acid with an amine is another crucial transformation. researchgate.net This reaction is central to the synthesis of peptides and a vast array of biologically active molecules. nih.govrsc.orgbohrium.com The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. researchgate.net This is typically achieved using coupling reagents. researchgate.netnih.gov

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com Other modern coupling agents are also widely employed in organic synthesis. nih.gov The fundamental principle involves the reaction of the activated carboxylic acid with an amine to form the amide bond. researchgate.net

The table below outlines a general scheme for amidation.

| Reactant | Reagent(s) | Product | Reference(s) |

| Carboxylic Acid | Amine, Coupling Reagent (e.g., DCC, DIC) | Amide | researchgate.netpeptide.com |

Reactions Involving the Amino Group

The amino group at the C5 position of the pyrimidine (B1678525) ring is a key nucleophilic center and can participate in a variety of reactions. It can react with aldehydes to form imines (Schiff bases). libretexts.org This reactivity is fundamental to many biochemical transformations, such as the transamination reactions involving pyridoxal (B1214274) phosphate. libretexts.org

Furthermore, the amino group can be acylated by reacting with acid chlorides or anhydrides under basic conditions. libretexts.org This reaction provides a means to introduce a wide range of substituents onto the amino nitrogen, thereby modifying the properties of the parent molecule.

Transformations of the Pyrimidine Ring

The pyrimidine ring itself is a robust aromatic system, but it can undergo transformations, particularly cyclization reactions to form fused heterocyclic systems and substitution reactions.

Cyclization Reactions for Fused Heterocycles

The bifunctional nature of 5-aminopyrimidine-4-carboxylic acid and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and a substituent at the C4 position. For instance, the condensation of 5-aminopyrazoles with various reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, 5-amino-1,2,4-triazoles can be used to synthesize 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov

The synthesis of fused pyrimidines is of significant interest due to the diverse biological activities exhibited by these compounds. nih.gov The specific outcome of these cyclization reactions can often be controlled by the choice of reactants and reaction conditions. nih.gov The development of efficient synthetic strategies, including multicomponent reactions and the use of greener techniques like ultrasound irradiation, has been a focus of recent research. nih.govfrontiersin.org

Examples of fused heterocycles synthesized from amino-pyrimidine precursors are shown below.

| Precursor(s) | Reagent(s) | Fused Heterocycle | Reference(s) |

| 5-Aminopyrazoles, Enones | - | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-1,2,4-triazole, Enones | - | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.gov |

| 5,6-Diaminouracil, Phenacyl bromide derivatives | Heat | Lumazine and 2-Thioxolumazine derivatives | nih.gov |

Substitution Reactions on the Pyrimidine Core

The pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. mdpi.com For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo regioselective substitution of the chlorine atoms by nucleophiles. mdpi.com The reactivity of different positions on the pyrimidine ring can be influenced by the substituents present. For example, in 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters, the site of nucleophilic attack by amines depends on whether the carboxylic acid is free or esterified. The free acid directs amination to the 2-position, while the ester directs it to the 5-position. rsc.org

Minisci-type radical reactions have also been employed for the functionalization of the pyrimidine core. For instance, homolytic alkoxycarbonylation of 5-halopyrimidines can introduce an ester group at the C4 position with high regioselectivity. ucla.eduresearchgate.net

Ring Opening and Rearrangement Studies

The stability and reactivity of the pyrimidine ring are of significant interest in organic chemistry. Studies on related pyrimidine-5-carboxylic acid esters have provided insights into potential rearrangement pathways. A notable investigation centered on the reported rearrangement of pyrimidine-5-carboxylic acid esters into 5-acylpyrimidones under aqueous alkaline conditions. researchgate.net

It was previously reported that esters of pyrimidine-5-carboxylic acid could undergo a rearrangement to form 5-acylpyrimidones. researchgate.net However, a more recent and detailed study re-examined this claim by synthesizing various pyrimidine-5-carboxylic acid esters and subjecting them to hydrolysis conditions described in earlier literature. researchgate.net The research found that, contrary to previous reports, the rearrangement did not occur. Instead, the primary reaction observed was the straightforward hydrolysis of the ester group to the corresponding pyrimidine-5-carboxylic acid. researchgate.net

For instance, the alkaline hydrolysis of ethyl 2-methyl-4-(benzylamino)pyrimidine-5-carboxylate did not yield the expected 5-acylpyrimidone. Instead, it exclusively produced 2-methyl-4-(benzylamino)pyrimidine-5-carboxylic acid in high yield. researchgate.net This finding suggests that the pyrimidine core of this class of compounds is relatively stable under these conditions and does not readily undergo ring rearrangement. The researchers concluded that earlier reports might have misidentified the product, as the carboxylic acids and the proposed ketone rearrangement products are isomers and can have similar physical properties. researchgate.net

While these studies were not performed on this compound itself, they provide critical context. The research on isomeric and related pyrimidine-5-carboxylic acids strongly indicates that simple hydrolysis is the more probable outcome under alkaline conditions, rather than a complex rearrangement. researchgate.net

Table 1: Hydrolysis vs. Rearrangement of Pyrimidine-5-Carboxylic Acid Esters

| Starting Ester | Conditions | Expected Product (Rearrangement) | Actual Product (Hydrolysis) | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-methyl-4-(benzylamino)pyrimidine-5-carboxylate | KOH/H₂O | 5-Acetyl-2-methyl-4-(benzylamino)pyrimidone | 2-Methyl-4-(benzylamino)pyrimidine-5-carboxylic acid | 76% | researchgate.net |

| Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate | KOH/H₂O | 5-Acetyl-2-methyl-4-hydroxypyrimidone | 2-Methyl-4-hydroxypyrimidine-5-carboxylic acid | - | researchgate.net |

This table is generated based on the findings from the study by Scherbinina, D. V. Dar'in, and P. S. Lobanov, which investigated the reported rearrangement of pyrimidine-5-carboxylic acid esters. researchgate.net

Formation of Metal Complexes and Coordination Chemistry

This compound is a multifunctional ligand, possessing several potential coordination sites: the nitrogen atoms of the pyrimidine ring, the exocyclic amino group, and the carboxylate group. This structure allows it to bind to metal ions in various ways, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). sciencenet.cn

The coordination behavior of similar ligands, such as aminopyrimidines and aminocarboxylic acids, has been extensively studied. For example, aminopyrimidine ligands have been shown to react with silver(I) ions to form a series of novel metal-organic frameworks. sciencenet.cn In these structures, the aminopyrimidine molecules act as ligands, bridging metal centers to create extended networks. The coordination can occur through the ring nitrogen atoms or the exocyclic amino group. sciencenet.cn The presence of a carboxylate group, as in this compound, introduces another strong binding site, which can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. sciencenet.cn

Research on ligands like 5-aminopyridine-2-carboxylic acid, an isomer of a pyridine (B92270) analog, has demonstrated the construction of coordination polymers with interesting properties. nih.gov This ligand uses both its pyridine nitrogen and carboxylate group to coordinate with lanthanide and sodium ions, forming complex chain-like structures. nih.gov

Given these precedents, this compound is expected to be a highly effective ligand for constructing coordination polymers. The interplay between the different binding sites—the pyrimidine ring, the amino group, and the carboxylic acid—can lead to diverse structural architectures with potentially valuable properties, such as luminescence or magnetic effects, depending on the choice of metal ion. sciencenet.cnnih.gov The amino group and the carboxylic acid can also participate in extensive hydrogen bonding, further stabilizing the resulting crystal structures. sciencenet.cn

Table 2: Coordination Behavior of Related Ligands

| Ligand | Metal Ion(s) | Resulting Structure Type | Coordination Sites Utilized | Source |

|---|---|---|---|---|

| 2-Amino-4-methylpyrimidine | Ag(I) | 2D Interpenetrated Sheets | Ring Nitrogen, Amino Group | sciencenet.cn |

| 2-Amino-4,6-dimethylpyrimidine | Ag(I) | 2D Corrugated Net | Ring Nitrogen, Amino Group | sciencenet.cn |

| 5-Aminopyridine-2-carboxylate | Na(I), Tb(III), Er(III), Yb(III) | Metal-Organic Chains | Pyridine Nitrogen, Carboxylate Group | nih.gov |

This table summarizes the coordination chemistry of ligands structurally related to this compound, illustrating their potential to form complex metal-organic structures.

Biological and Biomedical Research Applications of 5 Aminopyrimidine 4 Carboxylic Acid Derivatives

Applications in Agrochemicals

The structural features of aminopyrimidine carboxylic acids have been exploited in the creation of potent agrochemicals designed to protect crops and enhance yields. chemimpex.com

Derivatives of the aminopyrimidine carboxylic acid core are prominent in the development of modern herbicides. Certain 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their derivatives have been identified as superior herbicides with a broad spectrum of activity against woody plants, grasses, and broadleaf weeds. google.com These compounds are noted for their high efficacy and excellent crop selectivity, alongside favorable toxicological and environmental profiles. google.com They can be formulated in various concentrations, often from 0.01% to 90% by weight, and used in combination with other agrochemicals like fungicides or insecticides, or formulated with fertilizers. google.com

The versatility of this chemical class extends to fungicidal applications. Various aminopyrimidine derivatives have been developed for use as fungicides, demonstrating the broad utility of this scaffold in crop protection. google.com For instance, certain amide compounds derived from a dichloropyrimidine structure have shown notable antifungal activity against pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com This dual potential as both herbicides and fungicides underscores the importance of the aminopyrimidine scaffold in agricultural chemistry. chemimpex.com

Table 1: Examples of Aminopyrimidine Carboxylic Acid Derivatives in Agrochemicals

| Derivative Class | Application | Target Weeds/Fungi | Reference |

|---|---|---|---|

| 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids | Herbicide | Woody plants, grasses, sedges, broadleafs | google.com |

| 6-Amino-2-(substituted phenyl)-4-pyrimidinecarboxylates | Herbicide | General weed control | google.com |

| General Aminopyrimidine Derivatives | Fungicide | Not specified | google.com |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Fungicide, Herbicide Safener | S. sclerotiorum, F. oxysporum | mdpi.com |

Role as a Building Block in Drug Discovery

In medicinal chemistry, 5-aminopyrimidine-4-carboxylic acid and its isomers serve as "privileged structures"—a term for molecular scaffolds that are capable of binding to multiple biological targets, making them ideal starting points for designing novel therapeutics. mdpi.comrsc.org

The structural similarity of the aminopyrimidine core to purine (B94841) bases, such as adenine (B156593) and guanine, is a key reason for its utility as a scaffold in drug design. mdpi.comresearchgate.net This resemblance allows molecules built upon this framework to interact with biological systems that recognize purines. Medicinal chemists have utilized thiazolo[4,5-d]pyrimidines, which are 7-thia-analogs of purines, as a privileged scaffold to develop a wide range of therapeutics. researchgate.net